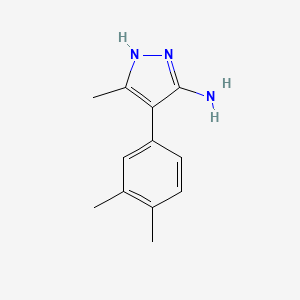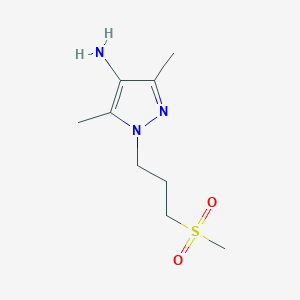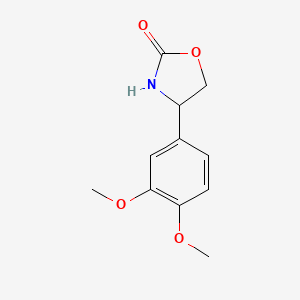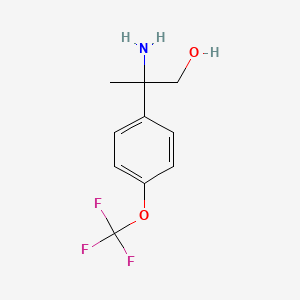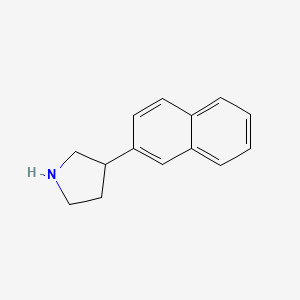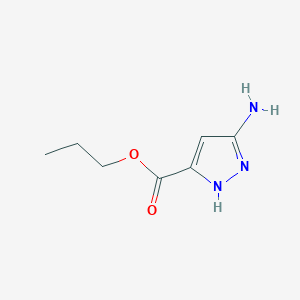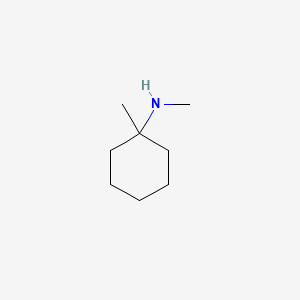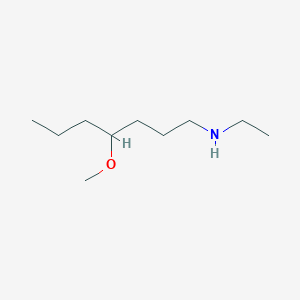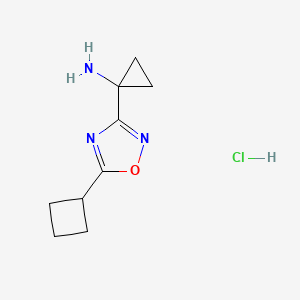
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclobutyl group attached to an oxadiazole ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
The synthesis of 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with a cyclobutyl-substituted nitrile.
Cyclopropanation: The oxadiazole intermediate is then subjected to cyclopropanation using reagents such as diazomethane or cyclopropylcarbinol.
Amination: The cyclopropane derivative is then aminated to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds:
5-Cyclobutyl-1,3,4-oxadiazol-2-amine: Similar oxadiazole ring but different substitution pattern.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Different position of the amine group on the oxadiazole ring.
5-Cyclobutyl-1,3,4-oxadiazol-2-ol: Contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclobutyl and cyclopropanamine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
1-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-9(4-5-9)8-11-7(13-12-8)6-2-1-3-6;/h6H,1-5,10H2;1H |
InChI Key |
BWPPLGJYGKLWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)C3(CC3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


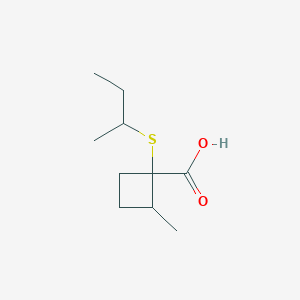
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
